Lipophilicity Shift: logP Reduction vs. Non-hydroxylated Analog
The introduction of a hydroxyl group at the C6 position of 1,3-dimethylquinazoline-2,4-dione dramatically reduces lipophilicity. The target compound exhibits a predicted logP of -0.0572 , whereas the non-hydroxylated analog, 1,3-dimethylquinazoline-2,4-dione (CAS 1013-01-0), has a reported ACD/logP of 1.41 [1]. This represents a decrease in logP of approximately 1.47 units, translating to a >10-fold increase in hydrophilicity.
| Evidence Dimension | Partition Coefficient (logP) |
|---|---|
| Target Compound Data | -0.0572 (predicted) |
| Comparator Or Baseline | 1,3-Dimethylquinazoline-2,4-dione (CAS 1013-01-0): ACD/logP = 1.41 |
| Quantified Difference | ΔlogP ≈ -1.47 |
| Conditions | Predicted/calculated values; different computational methods |
Why This Matters
This substantial difference in lipophilicity directly influences aqueous solubility and membrane permeability, making the hydroxylated compound a distinct choice for assay development requiring higher aqueous solubility.
- [1] ChemSpider. 1,3-Dimethyl-2,4(1H,3H)-quinazolinedione (ACD/LogP: 1.41). Retrieved April 20, 2026. View Source
